Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 173725-22-9
VCID: VC20752237
InChI: InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1
SMILES: CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula: C22H37NO9
Molecular Weight: 459.5 g/mol

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

CAS No.: 173725-22-9

Cat. No.: VC20752237

Molecular Formula: C22H37NO9

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside - 173725-22-9

CAS No. 173725-22-9
Molecular Formula C22H37NO9
Molecular Weight 459.5 g/mol
IUPAC Name [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C22H37NO9/c1-6-7-8-9-10-11-12-28-22-19(23-14(2)24)21(31-17(5)27)20(30-16(4)26)18(32-22)13-29-15(3)25/h18-22H,6-13H2,1-5H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1
Standard InChI Key MKWRBOCGIQFSER-ZGJYDULXSA-N
Isomeric SMILES CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
SMILES CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Canonical SMILES CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a glycoside compound with significant implications in biochemical research and potential pharmaceutical applications. This compound features a glucopyranoside structure modified with acetyl groups and an octyl chain, making it a subject of interest in studies related to glycosylation and drug delivery systems.

Synthesis and Characterization

Synthesis Methodology:

The synthesis of Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of glucosamine derivatives followed by the introduction of the octyl group. The process may involve several steps including protection of functional groups, acetylation reactions, and purification through chromatography techniques.

Characterization Techniques:

The characterization of this compound is performed using various analytical methods including:

  • Nuclear Magnetic Resonance (NMR): To confirm the structure and purity.

TechniqueResult
1H NMRConfirmed
Mass SpectrometryConfirmed
HPLC95-98% purity

Biological Activity

Recent studies have indicated that glycosides like Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside exhibit various biological activities including:

  • Anticancer Properties: Research has shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases involved in the apoptotic pathway.

Applications in Pharmaceutical Research

The unique structure of Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside makes it a candidate for:

  • Drug Delivery Systems: Its glycosidic nature allows for potential use in targeted drug delivery mechanisms.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator